Ethyl 4-(2,4-dichlorophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclocondensation reactions and nucleophilic substitutions. For instance, the trifluoromethylpyridine (TFMP) motif is crucial in its construction. TFMP derivatives have applications in both agrochemicals and pharmaceuticals. Notably, fluazifop-butyl, a TFMP derivative, is used for crop protection .
Scientific Research Applications
Organic Synthesis and Catalysis
- Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yields, expanding the reaction scope for synthesizing ethyl 2,6-cis-disubstituted tetrahydropyridine derivatives with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Medicinal Chemistry
- The cyclization reaction of N-(4-chlorophenyl)-β-alanine, with the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, showcases the compound's versatility in creating structures with potential antibacterial activities. This demonstrates the compound's role in the development of novel antimicrobial agents (Anusevičius et al., 2014).
Advanced Materials and Dyes
- The synthesis of disperse dyes derived from thiophene and their complexation with metals such as Cu, Co, and Zn illustrates the application of such compounds in the textiles industry. These complexes exhibit good levelness, excellent fastness to perspiration, sublimation, and light on polyester and nylon fabrics, indicating the compound's potential in developing new materials with desirable properties (Abolude et al., 2021).
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3NO3/c1-2-24-14(23)12-9(8-4-3-7(16)5-10(8)17)6-11(22)21-13(12)15(18,19)20/h3-5,9H,2,6H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZLNMFWMGYHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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